molecular formula C7H8NNaO2S B1374444 Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate CAS No. 1354959-53-7

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1374444
CAS No.: 1354959-53-7
M. Wt: 193.2 g/mol
InChI Key: OLIHLPRGUZAGGV-UHFFFAOYSA-M
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Description

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate: is an organic compound with the molecular formula C7H8NNaO2S. It is a sodium salt derivative of 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-ethyl-1,3-thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated by crystallization or precipitation methods .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition .

Comparison with Similar Compounds

  • Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate
  • Sodium 2-(4-ethyl-1,3-oxazol-2-yl)acetate
  • Sodium 2-(4-ethyl-1,3-imidazol-2-yl)acetate

Comparison: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

sodium;2-(4-ethyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-2-5-4-11-6(8-5)3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHLPRGUZAGGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

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